molecular formula C11H11F3N2O5 B2614336 4-(dimethylamino)-2-formylpyridine-3-carboxylicacid,trifluoroaceticacid CAS No. 2416234-59-6

4-(dimethylamino)-2-formylpyridine-3-carboxylicacid,trifluoroaceticacid

Cat. No.: B2614336
CAS No.: 2416234-59-6
M. Wt: 308.213
InChI Key: LXLXOMLKFUTBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylamino)-2-formylpyridine-3-carboxylicacid,trifluoroaceticacid is a complex organic compound that features a pyridine ring substituted with dimethylamino, formyl, and carboxylic acid groups, along with a trifluoroacetic acid moiety

Scientific Research Applications

4-(dimethylamino)-2-formylpyridine-3-carboxylicacid,trifluoroaceticacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of trifluoroacetic acid in chemical reactions often involves its properties as a strong acid and its ability to donate a proton .

Safety and Hazards

Trifluoroacetic acid is corrosive to skin, eyes, and mucous membranes. It is also a strong acid that attacks many metals. Contact with the substance may cause severe injury or death .

Future Directions

The use of trifluoroacetic acid in the field of medicinal chemistry is of paramount importance due to its ability to manipulate the physicochemical properties of biologically active compounds through the introduction of fluorine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-2-formylpyridine-3-carboxylicacid,trifluoroaceticacid typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the dimethylamino group through nucleophilic substitution. The formyl group can be introduced via formylation reactions, and the carboxylic acid group is often added through carboxylation reactions. The trifluoroacetic acid moiety is typically introduced in the final step through a reaction with trifluoroacetic anhydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-2-formylpyridine-3-carboxylicacid,trifluoroaceticacid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction yields a hydroxymethyl derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(dimethylamino)-2-formylpyridine-3-carboxylicacid,trifluoroaceticacid is unique due to the presence of both formyl and carboxylic acid groups on the pyridine ring, along with the trifluoroacetic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4-(dimethylamino)-2-formylpyridine-3-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.C2HF3O2/c1-11(2)7-3-4-10-6(5-12)8(7)9(13)14;3-2(4,5)1(6)7/h3-5H,1-2H3,(H,13,14);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFCDAGWCZSPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)C=O)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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